molecular formula C20H19NO5 B12781955 Honyumine CAS No. 100595-86-6

Honyumine

Katalognummer: B12781955
CAS-Nummer: 100595-86-6
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: DCEKPLXGLUMXMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Honyumine is a linear pyranoacridone alkaloid isolated from the root bark of Citrus grandis Osbeck . It is a naturally occurring compound with a unique structure, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Honyumine is typically isolated from natural sources, specifically the root bark of Citrus grandis Osbeck The extraction process involves several steps, including solvent extraction and chromatographic techniques to purify the compound

Analyse Chemischer Reaktionen

Honyumine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives.

Wirkmechanismus

The mechanism of action of honyumine involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . This compound also interacts with cellular DNA, causing damage that can lead to cell death. The exact molecular pathways involved in its action are still under investigation, but its ability to induce apoptosis in cancer cells is a key area of research .

Vergleich Mit ähnlichen Verbindungen

Honyumine is unique among pyranoacridone alkaloids due to its specific structural features. Similar compounds include acridone, acrimarine B, and citpressine I . Compared to these compounds, this compound has distinct functional groups that contribute to its unique chemical and biological properties. For example, the presence of methoxy and hydroxy groups in this compound enhances its reactivity and potential as a therapeutic agent .

Eigenschaften

CAS-Nummer

100595-86-6

Molekularformel

C20H19NO5

Molekulargewicht

353.4 g/mol

IUPAC-Name

5,9-dihydroxy-10-methoxy-2,2,11-trimethylpyrano[3,2-b]acridin-6-one

InChI

InChI=1S/C20H19NO5/c1-20(2)8-7-10-14(26-20)9-12-15(17(10)23)18(24)11-5-6-13(22)19(25-4)16(11)21(12)3/h5-9,22-23H,1-4H3

InChI-Schlüssel

DCEKPLXGLUMXMB-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(N3C)C(=C(C=C4)O)OC)C

melting_point

175 - 176 °C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.